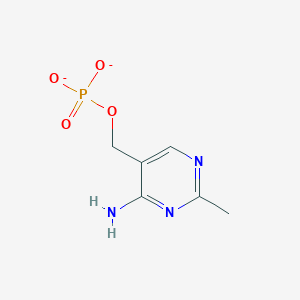

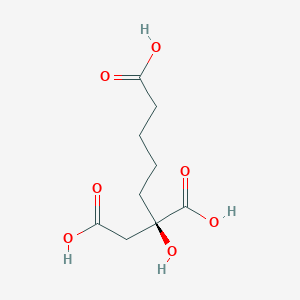

2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-6-phenylhexan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 2-phenylethyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.

科学的研究の応用

Glycosidase Inhibitors Synthesis : A study by Andersen, S. et al. (2000) focused on synthesizing diastereomeric trideoxy-1,6-iminohexitols, including compounds related to the one . These compounds were evaluated for their inhibitory activities against selected glycosidases, which is significant for applications in medical and biochemical research (Andersen et al., 2000).

Oligosaccharide Synthesis : Ekelöf, K. and Oscarson, S. (1996) detailed the synthesis of complex oligosaccharides from the lipopolysaccharide of Moraxella catarrhalis. These oligosaccharides are critical for studying bacterial pathogenesis and developing vaccines or therapeutics (Ekelöf & Oscarson, 1996).

Xenotransplantation Research : Lu, Y. P. et al. (2001) synthesized a compound for research on hyperacute rejection of xenotransplantation. Their work involves creating glycosides to understand and potentially mitigate immune responses in organ transplantation (Lu et al., 2001).

Stereocontrolled Synthesis : Yang, D. et al. (2018) reported on the stereocontrolled synthesis of 2-deoxy-galactopyranosides. Their work is crucial in the field of synthetic chemistry for creating specific molecular configurations, which is essential in drug design and discovery (Yang et al., 2018).

Glycosidase Inhibitors as Potential Alkaloids : Chaudhari, V. D. et al. (2004) synthesized trihydroxylated pyrrolidine alkaloids as potential glycosidase inhibitors. These inhibitors are significant for developing therapeutic agents for various diseases (Chaudhari et al., 2004).

Lewis X Pentasaccharide Synthesis : Lay, L. et al. (1998) focused on synthesizing N-acetylglucosamine containing Lewis A and Lewis X building blocks. This synthesis is vital for studying cellular interactions and immune responses (Lay et al., 1998).

特性

製品名 |

2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol |

|---|---|

分子式 |

C44H79NO9 |

分子量 |

766.1 g/mol |

IUPAC名 |

N-[(2S,3S,4R)-3,4-dihydroxy-6-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]hexacosanamide |

InChI |

InChI=1S/C44H79NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-39(48)45-36(40(49)37(47)32-31-35-28-25-24-26-29-35)34-53-44-43(52)42(51)41(50)38(33-46)54-44/h24-26,28-29,36-38,40-44,46-47,49-52H,2-23,27,30-34H2,1H3,(H,45,48)/t36-,37+,38+,40-,41-,42-,43+,44-/m0/s1 |

InChIキー |

XMIBGPITGPVDLO-UHTOCBDZSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC2=CC=CC=C2)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCC2=CC=CC=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)